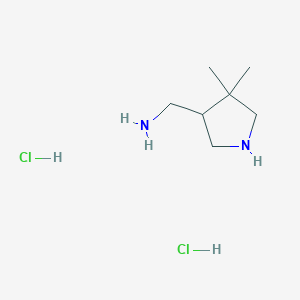

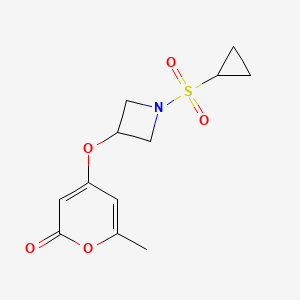

![molecular formula C7H3ClN4 B2458832 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile CAS No. 1020036-55-8](/img/structure/B2458832.png)

3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile” is a chemical compound with the CAS Number: 1020036-55-8 . It has a molecular weight of 178.58 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile” is 1S/C7H3ClN4/c8-7-11-10-6-3-5(4-9)1-2-12(6)7/h1-3H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile” is a powder that is stored at room temperature .Scientific Research Applications

Antimalarial Agents

Compounds bearing the [1,2,4]triazolo[4,3-a]pyridine structure have been studied for their potential as antimalarial agents . In particular, a series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment were designed and evaluated for their antimalarial activity in vitro against Plasmodium falciparum . Two compounds showed good antimalarial activity with inhibitory concentration IC 50 = 2.24 and 4.98 μM, respectively .

Antibacterial Activity

Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . In particular, compound 2e exhibited superior antibacterial activities (MICs: 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli), which was comparable to the first-line antibacterial agent ampicillin .

Antifungal Activity

Several new [1,2,4]triazolo[4,3-a]pyridines have been found to show excellent antifungal activities against various fungi, including Phyllosticta Pirina, Sclerotinia sclerotiorum, Rhizoctonia solanii, Fusarium oxysporum, Fusarium nivale, Aspergillus fumigatus and Candida albicans .

Insecticidal Activity

While not directly related to “3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile”, it’s worth noting that [1,2,4]triazolo[4,3-a]pyridines have also been studied for their insecticidal activity .

Synthesis of Customized Glycoconjugates

The [1,2,4]triazolo[4,3-a]pyridine structure has been used in the synthesis of customized glycoconjugates . These glycoconjugates have a wide range of applications in biocatalysis .

Drug Discovery Programs

Triazolo[4,3-a]pyridine derivatives have a wide range of biological activities, which are important in drug discovery programs . They have been studied for their antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various proteins and enzymes, influencing their function .

Mode of Action

It is suggested that the compound may interact with its targets through the 1,2,4-triazolo[4,3-a]pyridine ring .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is currently unavailable . These properties are crucial in determining the bioavailability of the compound.

Result of Action

Compounds with similar structures have shown inhibitory activities against certain cell lines .

properties

IUPAC Name |

3-chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN4/c8-7-11-10-6-3-5(4-9)1-2-12(6)7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDGIFWKGMFJGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2Cl)C=C1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

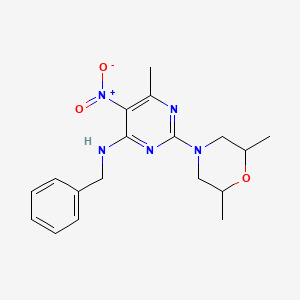

![Methyl 2-[(2-aminoethyl)amino]-5-nitrobenzoate hydrochloride](/img/structure/B2458753.png)

![2-[1-(acetamidomethyl)cyclohexyl]acetic Acid](/img/structure/B2458755.png)

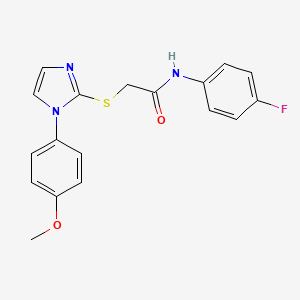

![N-[1-(1-Propan-2-ylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2458760.png)

![2-Chloro-N-[[1-(difluoromethyl)benzimidazol-2-yl]methyl]-N-methylpropanamide](/img/structure/B2458761.png)

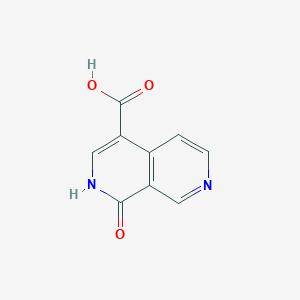

![5-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B2458765.png)

![5,6-dichloro-N-[2-(piperidin-1-yl)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2458768.png)